REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][O:5][C:6]1[CH:23]=[C:22]2[O:24][CH2:25][O:26][C:21]2=[CH:20][C:7]=1[CH2:8][N:9]1C(=O)C2=CC=CC=C2C1=O)[CH3:2].NN.C(O)C>ClCCl>[CH2:1]([O:3][CH2:4][O:5][C:6]1[CH:23]=[C:22]2[O:24][CH2:25][O:26][C:21]2=[CH:20][C:7]=1[CH2:8][NH2:9])[CH3:2]
|
Name
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N-(2-Ethoxymethoxy-4,5-methylenedioxybenzyl)phthalimide
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Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OCOC1=C(CN2C(C=3C(C2=O)=CC=CC3)=O)C=C3C(=C1)OCO3
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the phthalhydrazide was removed by filtration
|
Type
|
WASH
|
Details
|
washed three times with ethyl ether
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to yield a residue, which
|
Type
|
WASH
|
Details
|
The organic solution was washed three times with 10% sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
the combined aqueous solutions were back-extracted with dichloromethane two times
|
Type
|
WASH
|
Details
|
The combined organic solutions were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate/potassium carbonate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCOC1=C(CN)C=C2C(=C1)OCO2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.98 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |